molecular formula C8H20Cl2N2 B2748074 1,2,5-Trimethylpiperidin-4-amine;dihydrochloride CAS No. 1071624-98-0

1,2,5-Trimethylpiperidin-4-amine;dihydrochloride

Cat. No.: B2748074
CAS No.: 1071624-98-0
M. Wt: 215.16
InChI Key: FHNSBFKNSWONGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5-Trimethylpiperidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H18N2.2ClH and a molecular weight of 215.17 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1,2,5-Trimethylpiperidin-4-amine;dihydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The safety information for 1,2,5-Trimethylpiperidin-4-amine dihydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 1,2,5-Trimethylpiperidin-4-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of 1,2,5-trimethylpiperidine with an amine source under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,2,5-Trimethylpiperidin-4-amine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylpiperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,2,5-Trimethylpiperidin-4-amine;dihydrochloride can be compared with other similar compounds such as:

    1,2,5-Trimethylpiperidine: A precursor in the synthesis of this compound.

    4-Aminopiperidine: Another piperidine derivative with different chemical properties and applications.

    N-Methylpiperidine: A related compound with distinct reactivity and uses.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research and industrial applications .

Properties

IUPAC Name

1,2,5-trimethylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-6-5-10(3)7(2)4-8(6)9;;/h6-8H,4-5,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNSBFKNSWONGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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